Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-
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Overview
Description
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-, also known as AdoMet or S-Adenosylmethionine, is an important molecule in biochemical processes. It is a co-substrate involved in methyl transfer reactions, which are essential for the regulation of gene expression, protein function, and metabolism. AdoMet is synthesized in cells from methionine and ATP, and it is involved in a variety of physiological and pathological processes.
Mechanism Of Action
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- acts as a methyl group donor in numerous biochemical reactions. It transfers its methyl group to various substrates, including DNA, RNA, proteins, and lipids. This methylation process can affect the structure and function of these molecules, leading to changes in gene expression, protein activity, and cellular metabolism.
Biochemical And Physiological Effects
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has a wide range of biochemical and physiological effects. It is involved in the regulation of gene expression, protein function, and metabolism. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been shown to play a role in the development of cancer, neurodegenerative diseases, and liver disorders. It is also involved in the regulation of mood, and it has been used as a treatment for depression.
Advantages And Limitations For Lab Experiments
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is a valuable tool in laboratory experiments due to its involvement in numerous biochemical pathways. It is used as a substrate in enzymatic assays, as a cofactor for methyltransferases, and as a modulator of gene expression. However, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is sensitive to oxidation and degradation, which can affect its stability and activity. Additionally, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- can be expensive and difficult to obtain in large quantities.
Future Directions
There are numerous future directions for research on Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-. One area of interest is the role of Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- in epigenetic regulation, which involves the modification of gene expression without changes to the DNA sequence. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has also been shown to play a role in the regulation of mitochondrial function, and research in this area may lead to new treatments for mitochondrial disorders. Additionally, Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been shown to have anti-inflammatory and antioxidant properties, and it may have potential as a therapeutic agent for various diseases.
Synthesis Methods
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is synthesized in cells from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). This reaction produces Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- and pyrophosphate. The synthesis of Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is regulated by the availability of methionine and ATP, and it is influenced by various factors such as diet, stress, and disease.
Scientific Research Applications
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- is a valuable tool in scientific research due to its involvement in numerous biochemical pathways. It is used as a substrate in enzymatic assays, as a cofactor for methyltransferases, and as a modulator of gene expression. Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- has been extensively studied in the fields of cancer, neurodegenerative diseases, and liver disorders.
properties
CAS RN |
17179-59-8 |
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Product Name |
Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- |
Molecular Formula |
C15H23N5O6 |
Molecular Weight |
369.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(2,3-dihydroxy-3-methylbutyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O6/c1-15(2,25)8(22)3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)26-14/h5-8,10-11,14,21-25H,3-4H2,1-2H3,(H,16,17,18)/t7-,8?,10-,11-,14-/m1/s1 |
InChI Key |
ZDGBZZJKVZAYIV-SUDWGGGTSA-N |
Isomeric SMILES |
CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O |
synonyms |
N-(2,3-Dihydroxy-3-methylbutyl)adenosine |
Origin of Product |
United States |
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